7-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazin-2-one
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Overview
Description
7-(Trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazin-2-one is a heterocyclic compound that features a trifluoromethyl group attached to a benzoxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of a suitable precursor using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst like copper(I) iodide . The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of environmentally friendly reagents and solvents is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
7-(Trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various halides can facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce new functional groups into the benzoxazine ring .
Scientific Research Applications
7-(Trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential as an antimalarial agent and other therapeutic applications.
Industry: Utilized in the development of new materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of 7-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. This interaction can modulate various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylated Indoles: These compounds also feature a trifluoromethyl group and are used in pharmaceuticals and agrochemicals.
Trifluoromethylated Styrenes: Known for their versatility in organic synthesis.
Fluorinated Quinolones: Used as antimalarial agents and exhibit similar pharmacological properties.
Uniqueness
7-(Trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazin-2-one is unique due to its benzoxazine ring structure combined with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H6F3NO2 |
---|---|
Molecular Weight |
217.14 g/mol |
IUPAC Name |
7-(trifluoromethyl)-1,4-dihydro-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)6-2-1-5-4-15-8(14)13-7(5)3-6/h1-3H,4H2,(H,13,14) |
InChI Key |
PWCVLMGXVQODDX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)O1 |
Origin of Product |
United States |
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